N-(1,3-benzothiazol-2-yl)-2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a bipyridine moiety, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bipyridine Moiety: The bipyridine unit can be synthesized separately and then coupled with the benzothiazole ring through a palladium-catalyzed cross-coupling reaction.
Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Final Coupling: The final step involves coupling the benzothiazole-bipyridine intermediate with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.
Substitution: The bipyridine moiety can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides, organometallic compounds, and nucleophiles are commonly employed.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Use as a ligand in transition metal catalysis for various organic transformations.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE depends on its specific application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
In Catalysis: It can act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Materials Science: Its electronic properties can influence the performance of devices such as LEDs or organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)ACETAMIDE
Uniqueness:
- Structural Features: The combination of benzothiazole, bipyridine, and cyano groups is unique and imparts distinct chemical and physical properties.
- Applications: Its versatility in various fields such as medicinal chemistry, materials science, and catalysis sets it apart from other compounds.
Eigenschaften
Molekularformel |
C20H13N5OS2 |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H13N5OS2/c21-11-14-5-6-15(13-7-9-22-10-8-13)23-19(14)27-12-18(26)25-20-24-16-3-1-2-4-17(16)28-20/h1-10H,12H2,(H,24,25,26) |
InChI-Schlüssel |
DXOZDEFGHRKYFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.